2-(R)-Fmoc-amino-3-azidopropionic acid

概要

説明

2-(R)-Fmoc-amino-3-azidopropionic acid: , also known as ®-2-(9-Fluorenylmethyloxycarbonylamino)-3-azidopropanoic acid, is a derivative of azido amino acids. It is widely used in peptide synthesis due to its ability to protect amine groups during chemical reactions. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group that can be easily removed under mild conditions, making it a popular choice in solid-phase peptide synthesis.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(R)-Fmoc-amino-3-azidopropionic acid typically involves the reaction of fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with sodium azide in the presence of sodium bicarbonate and aqueous dioxane . This reaction forms the Fmoc group, which is then introduced to the amino acid derivative to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Multigram quantities of Fmoc azido amino acids can be prepared within a week or two at user-friendly costs .

化学反応の分析

Types of Reactions: 2-(R)-Fmoc-amino-3-azidopropionic acid undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in click chemistry reactions, such as the CuI-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,4-disubstituted 1,2,3-triazoles.

Deprotection Reactions: The Fmoc group can be removed using a base, typically piperidine, to expose the amine group.

Common Reagents and Conditions:

Substitution Reactions: Copper(I) iodide (CuI) as a catalyst, alkynes, and appropriate solvents.

Deprotection Reactions: Piperidine in N,N-dimethylformamide (DMF) or other suitable bases.

Major Products:

Substitution Reactions: Formation of 1,4-disubstituted 1,2,3-triazoles.

Deprotection Reactions: Exposure of the amine group for further peptide synthesis.

科学的研究の応用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

2-(R)-Fmoc-amino-3-azidopropionic acid is extensively used in SPPS, where it acts as a key building block. The azide group facilitates the incorporation of diverse functionalities into peptides, enhancing their structural complexity and potential biological activity. The ability to synthesize multigram quantities efficiently has been demonstrated, allowing researchers to prepare various peptide sequences economically .

Case Study: Synthesis of Azido Peptides

In a study by , researchers optimized the synthesis of multiple Fmoc azido amino acids, including this compound. They reported successful incorporation into model tripeptides, showcasing the compound's utility in generating peptides with specific properties.

Click Chemistry

The azide functionality of this compound makes it a prime candidate for click chemistry applications. This method allows for the rapid and selective formation of triazoles from azides and alkynes under mild conditions, facilitating the creation of complex biomolecules.

Applications in Bioconjugation

Click chemistry using this compound enables the efficient attachment of biomolecules to surfaces or other molecules, which is vital in drug development and diagnostic applications .

Data Table: Click Chemistry Applications

| Application Area | Description |

|---|---|

| Drug Development | Creation of targeted therapies |

| Diagnostic Tools | Development of biosensors |

| Material Science | Functionalization of surfaces |

Drug Development

The unique structure of this compound allows for modifications that can lead to novel therapeutic agents. Its incorporation into peptide sequences can enhance drug efficacy and reduce side effects by providing targeted delivery mechanisms .

Case Study: Targeted Therapies

Research has shown that peptides synthesized with this compound exhibit improved binding affinities and biological activities against specific targets, making them suitable candidates for further development as pharmaceuticals .

Biomaterials

In biomaterials research, the azide group can be utilized for cross-linking and functionalizing surfaces to improve biocompatibility for medical devices. This application is particularly significant in tissue engineering and regenerative medicine, where tailored materials are necessary for optimal performance .

Fluorescent Probes

Researchers utilize this compound to develop fluorescent probes for imaging applications. The azide group can be labeled with various fluorophores, enabling high specificity and sensitivity in studying cellular processes .

作用機序

The mechanism of action of 2-(R)-Fmoc-amino-3-azidopropionic acid involves the protection of amine groups during peptide synthesis. The Fmoc group is introduced to the amino acid derivative, protecting the amine group from unwanted reactions. Upon completion of the desired reactions, the Fmoc group is removed using a base, exposing the amine group for further modifications .

類似化合物との比較

Fmoc-L-aza-oh: (S)-2-(9-Fluorenylmethyloxycarbonylamino)-3-azidopropanoic acid.

Fmoc-L-beta-azidoalanine: Another azido amino acid derivative used in peptide synthesis.

Uniqueness: 2-(R)-Fmoc-amino-3-azidopropionic acid is unique due to its specific stereochemistry (D-configuration) and the presence of the azido group, which allows for selective modifications and incorporation into peptides. This makes it a valuable tool in the synthesis of complex peptides and proteins .

生物活性

2-(R)-Fmoc-amino-3-azidopropionic acid is a synthetic amino acid derivative that has garnered attention due to its potential applications in peptide synthesis and biological research. The azido group in this compound allows for unique reactivity, particularly in click chemistry, which can facilitate the study of protein interactions and modifications. This article reviews the biological activity of this compound, highlighting its synthesis, applications, and relevant case studies.

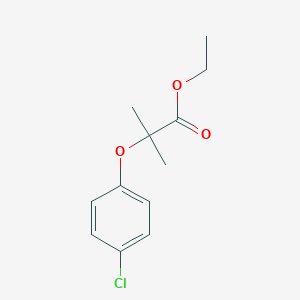

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 344.35 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during coupling reactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H16N4O4 |

| Molecular Weight | 344.35 g/mol |

| Purity | ≥ 99% (HPLC) |

| Physical State | Solid |

Synthesis

The synthesis of this compound typically involves the protection of the amino group with the Fmoc group followed by the introduction of the azido group through nucleophilic substitution methods. Recent studies have optimized synthetic pathways to yield high-purity products efficiently .

The azido group in this compound can be utilized in various biochemical applications, including:

- Click Chemistry : The azide can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for efficient conjugation with other biomolecules, such as peptides or fluorescent tags .

- Protein Labeling : The incorporation of this amino acid into peptides facilitates the study of protein dynamics and interactions through bioconjugation techniques.

Case Studies

-

Peptide Drug Development : In a recent study, peptides synthesized with this compound were evaluated for their ability to restore AMP-activated protein kinase (AMPK) activity in adipocytes. The results indicated that these peptides could counteract tumor-induced lipolysis, suggesting potential therapeutic applications in cancer cachexia .

- Findings :

- Peptides containing this compound significantly reduced weight loss in tumor-bearing mice compared to controls.

- Improved insulin sensitivity was observed in treated adipocytes.

- Findings :

- In Vitro Studies on Adipocytes : Another investigation focused on the uptake and efficacy of peptides containing this compound in human adipocyte cell lines. The study demonstrated that these peptides could enhance glucose uptake and mitigate lipolysis induced by cancer cell-conditioned media .

Applications

The unique properties of this compound make it suitable for various applications:

- Bioconjugation : Used extensively in creating bioconjugates for imaging and therapeutic purposes.

- Peptide Synthesis : Serves as a building block for synthesizing bioactive peptides with enhanced stability and functionality.

特性

IUPAC Name |

(2R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4/c19-22-20-9-16(17(23)24)21-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,21,25)(H,23,24)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITYCUDVCWLHPG-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。